1-(Azidomethyl)-4-tert-butylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUHRTVWANKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370862 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130231-58-2 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Azidomethyl)-4-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Azidomethyl)-4-tert-butylbenzene, a versatile organic azide intermediate. The information is intended to support research and development activities, particularly in the realm of medicinal chemistry and drug discovery.
Chemical Properties
This compound is a substituted aromatic azide. Its core structure consists of a benzene ring substituted with a tert-butyl group and an azidomethyl group at the para position.
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃ | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| Exact Mass | 189.1266 g/mol | [1] |
| Boiling Point | No data available | |
| Density | No data available | |
| LogP | 3.247 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3 (d) | Doublet | 2H | Protons ortho to -CH₂N₃ |
| Aromatic Protons | ~7.4 (d) | Doublet | 2H | Protons ortho to -C(CH₃)₃ |
| Methylene Protons | ~4.3 | Singlet | 2H | -CH₂N₃ |
| tert-Butyl Protons | ~1.3 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| Quaternary Carbon | ~151 | C-C(CH₃)₃ |
| Aromatic CH | ~128 | CH ortho to -CH₂N₃ |
| Aromatic CH | ~126 | CH ortho to -C(CH₃)₃ |
| Quaternary Carbon | ~133 | C-CH₂N₃ |
| Methylene Carbon | ~55 | -CH₂N₃ |
| Quaternary Carbon | ~35 | -C(CH₃)₃ |
| Methyl Carbons | ~31 | -C(CH₃)₃ |
Note: These are predicted values based on analogous structures and may vary slightly from experimental data.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Azide (N₃) asymmetric stretch | ~2100 (strong, sharp) |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-3000 |
| Aromatic C=C stretch | ~1600, 1500 |
| C-N stretch | ~1250 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction from the corresponding benzyl halide. The following protocol is a general method that can be adapted for this specific synthesis.
dot
Caption: Synthesis workflow for this compound.
Materials:
-
4-tert-Butylbenzyl bromide or 4-tert-butylbenzyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzyl bromide (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as an oil.
Reactivity and Applications
Stability and Handling
Organic azides are energetic compounds and should be handled with caution. This compound is a relatively stable organic azide due to its molecular weight and the absence of activating groups adjacent to the azide. However, it is sensitive to heat, shock, and strong acids and should be stored in a cool, dark place.
Click Chemistry
A primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which is a common scaffold in medicinal chemistry. The tert-butyl group can provide steric bulk and influence the pharmacokinetic properties of the resulting molecule.
dot
Caption: CuAAC "click" reaction of this compound.
Drug Development
The ability to readily participate in click chemistry makes this compound a valuable building block in drug discovery. It can be used to:
-
Synthesize libraries of compounds: By reacting it with a variety of alkynes, diverse libraries of triazole-containing molecules can be rapidly generated for high-throughput screening.
-
Introduce a bulky, lipophilic group: The tert-butyl group can be used to probe steric pockets in protein binding sites and to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.
-
Act as a linker: The triazole ring formed from the click reaction can serve as a stable and biocompatible linker to connect different molecular fragments.
Safety Information
-
Toxicity: Azides are generally toxic. Avoid inhalation, ingestion, and skin contact.
-
Explosive Hazard: While relatively stable for an organic azide, it is still an energetic compound. Avoid heating to high temperatures or subjecting it to shock.
-
Incompatibilities: Incompatible with strong acids and strong oxidizing agents.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This guide provides a foundational understanding of this compound for its application in research and development. For any specific application, it is essential to consult the relevant literature and perform a thorough risk assessment.
References
The Strategic Utility of 1-(Azidomethyl)-4-tert-butylbenzene in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Azidomethyl)-4-tert-butylbenzene has emerged as a valuable molecular building block in the field of medicinal chemistry and drug discovery. Its primary utility lies in its capacity to participate in highly efficient and selective bioorthogonal "click" chemistry reactions. The presence of a reactive azide group, coupled with a sterically significant tert-butylphenyl moiety, makes this compound a versatile reagent for the synthesis of novel therapeutic agents, molecular probes, and functionalized biomaterials. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the construction of complex molecular architectures with therapeutic potential.
Core Application: A Gateway to 1,2,3-Triazoles via Click Chemistry
The principal application of this compound is as a precursor in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the covalent ligation of the azide moiety with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. The resulting triazole core is a highly sought-after pharmacophore in drug design due to its favorable chemical properties. It is metabolically stable, capable of forming hydrogen bonds, and can act as a rigid linker to orient pharmacophoric groups in a desired three-dimensional space.
The general transformation is depicted below:
Figure 1: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound.
Theoretical Insights into a Specific [3+2] Cycloaddition Reaction
While extensive experimental data on the biological applications of triazoles derived specifically from this compound is emerging, computational studies provide valuable insights into its reactivity. A Density Functional Theory (DFT) study investigated the [3+2] cycloaddition reaction between this compound and 1-benzyl-4-ethynyl-1H-[1][2][3]triazole. The study elucidates the thermodynamics and kinetics of this transformation, predicting the reaction to be highly chemoselective and regioselective for the meta product.
The workflow for such a theoretical investigation can be summarized as follows:
Figure 2: A simplified workflow for the Density Functional Theory (DFT) analysis of the cycloaddition reaction.
The computational results from this study are summarized in the table below, highlighting the kinetic and thermodynamic favorability of the meta cycloaddition product.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Meta Addition (TS-1m) | 12.16 | -71.07 |
| Ortho Addition (TS-1o) | 13.43 | -67.93 |
| Other Pathway 1 (TS-2m) | 27.33 | -14.18 |
| Other Pathway 2 (TS-2o) | 30.45 | -13.86 |
| Other Pathway 3 (TS-3m) | 33.03 | +15.24 |
| Other Pathway 4 (TS-3o) | 33.94 | +13.93 |
| Table 1: Calculated activation and reaction energies for the [3+2] cycloaddition between this compound and 1-benzyl-4-ethynyl-1H-[1][2][3]triazole. The meta pathway is both kinetically (lowest activation energy) and thermodynamically (most exothermic) favored. |
Experimental Protocol: A General Method for CuAAC Reactions
While a specific experimental protocol for the reaction detailed in the DFT study is not available, a general procedure for the CuAAC reaction is well-established in the literature. The following protocol can be adapted for the reaction of this compound with a variety of terminal alkynes.
Materials:
-
This compound (Azide component)
-
Terminal alkyne of interest (Alkyne component)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne component and this compound in the chosen solvent system (e.g., t-BuOH:H₂O, 3:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A typical molar ratio is 1 equivalent of azide, 1-1.2 equivalents of alkyne, 0.1-0.2 equivalents of sodium ascorbate, and 0.01-0.05 equivalents of CuSO₄.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Applications in Drug Discovery and Development
The 1,2,3-triazole moiety, readily accessible through the use of this compound, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has led to compounds with a wide array of biological activities.
-
Anticancer Agents: Triazole derivatives have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression.
-
Antimicrobial Agents: The triazole ring is a key component in several antifungal and antibacterial drugs.
-
Antiviral Compounds: Triazole-containing molecules have been investigated for their ability to inhibit viral replication.
-
Enzyme Inhibitors: The rigid triazole linker can effectively position functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.
The tert-butylphenyl group of this compound can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound. The bulky, lipophilic nature of the tert-butyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
Conclusion
This compound is a key synthetic intermediate that provides a straightforward entry into the synthesis of 1,4-disubstituted 1,2,3-triazoles via the highly efficient CuAAC reaction. The resulting triazole-containing compounds are of significant interest to the pharmaceutical industry due to their proven track record as effective pharmacophores in a variety of therapeutic areas. While the full experimental exploration of derivatives from this specific azide is an ongoing area of research, theoretical studies and the vast body of literature on analogous compounds strongly support its utility in the design and synthesis of next-generation therapeutics. The combination of the versatile azide functionality and the influential tert-butylphenyl group makes this compound a valuable tool in the arsenal of medicinal chemists.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1-(Azidomethyl)-4-tert-butylbenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science.[1] Its simplicity, high efficiency, and biocompatibility have made it a go-to method for molecular ligation.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific and efficient formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][3]
1-(Azidomethyl)-4-tert-butylbenzene is a useful building block in click chemistry applications. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous in modulating the physicochemical properties of target molecules in drug discovery and materials science. The azidomethyl group serves as a handle for conjugation to alkyne-containing molecules, probes, or surfaces via the CuAAC reaction.
This document provides detailed protocols for the application of this compound in copper-catalyzed click chemistry, along with representative data and a workflow diagram.
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions involving benzyl azide derivatives, which are structurally similar to this compound. These values can serve as a general guideline for expected outcomes.
| Alkyne Partner | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [4] |
| p-Tolylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [4] |
| 4-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [4] |
| 4-(trifluoromethyl)phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 10 min | Quantitative | [4] |
| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | Quantitative | [4] |
| Phenylacetylene | CuI | Cyrene | 12 h | 90 | [5] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, but recommended ligand to stabilize Cu(I))
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or other suitable solvents like DMSO, DMF, or THF.[6][7]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., round-bottom flask, vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the reagents if desired for multiple reactions. For example:
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
If using a ligand, add the THPTA or TBTA solution (typically 1-5 mol% relative to the limiting reagent).
-
Add the copper(II) sulfate solution (typically 1-5 mol% relative to the limiting reagent).[9]
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent) to the reaction mixture.[8] The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the substrates and catalyst concentration.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
To remove the copper catalyst, wash the organic layer with a saturated aqueous solution of EDTA.[10] This will chelate the copper ions and transfer them to the aqueous phase. Repeat the washing if necessary.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 1,4-disubstituted-1,2,3-triazole.
-
Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Mandatory Visualization
Caption: Experimental workflow for the CuAAC reaction.
References
- 1. bioclone.net [bioclone.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with 1-(Azidomethyl)-4-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction, specifically the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne, has become an invaluable tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility.[2][3] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable 1,2,3-triazole linkage.[1]
1-(Azidomethyl)-4-tert-butylbenzene is a useful azide-containing building block in organic synthesis. The presence of the tert-butyl group provides steric bulk and lipophilicity, which can be advantageous in the design of novel therapeutic agents and functional materials. These application notes provide a detailed experimental setup for the CuAAC reaction using this specific azide, including optimized protocols, quantitative data for analogous reactions, and visual workflows to guide researchers.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between benzyl azide derivatives (as a close analog to this compound) and various terminal alkynes. The tert-butyl group on the benzyl azide may introduce some steric hindrance, potentially requiring slightly longer reaction times or slightly higher catalyst loading for optimal yields.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | RT | >99 |
| 2 | Benzyl azide | Phenylacetylene | 1 mol% CuI, 10 mol% Et₃N | Cyrene™ | 12 | 30 | 84 |
| 3 | Benzyl azide | 4-tert-Butylphenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | RT | >99 |
| 4 | Benzyl azide | Propargyl alcohol | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | RT | >99 |
| 5 | Benzyl azide | 1-Hexyne | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | RT | >99 |
| 6 | Benzyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | H₂O/t-BuOH (2:1) | 8 | RT | 91 |
| 7 | 4-Nitrobenzyl azide | 4-tert-Butylphenylacetylene | Not specified | Not specified | Not specified | Not specified | 86[1] |
Experimental Protocols
This section provides a detailed methodology for a standard CuAAC reaction in an organic chemistry laboratory setting.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or other suitable organic solvents like THF, DMF)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Protocol for CuAAC Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Alkyne: Add the terminal alkyne (1.0-1.2 eq).
-
Solvent Addition: Dissolve the starting materials in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water, to a concentration of approximately 0.1-0.5 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in deionized water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight, depending on the substrates and catalyst loading.[4][5]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for the CuAAC reaction.
Caption: A simplified diagram of the CuAAC catalytic cycle.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 4-tert-Butylbenzyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 4-tert-butylbenzyl azide. The methodologies described herein are centered around the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Application Notes
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment. It serves as a versatile linker and a bioisostere for various functional groups. The incorporation of a 4-tert-butylbenzyl group introduces a lipophilic and sterically bulky substituent, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tert-butyl group can enhance binding affinity to hydrophobic pockets of target proteins and improve metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation.
The synthesis of 1,2,3-triazoles from 4-tert-butylbenzyl azide is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted isomer. The reaction is compatible with a wide range of functional groups, making it an ideal tool for the late-stage functionalization of complex molecules in drug development pipelines.
A particularly efficient and safe approach is the one-pot synthesis, where 4-tert-butylbenzyl halide is converted in situ to the corresponding azide, followed by the cycloaddition with a terminal alkyne. This method obviates the need to isolate the potentially hazardous organic azide intermediate.
Experimental Protocols
This section outlines the necessary protocols for the synthesis of the key starting material, 4-tert-butylbenzyl azide, and its subsequent use in the copper-catalyzed synthesis of 1,2,3-triazoles.
Protocol 1: Synthesis of 4-tert-Butylbenzyl Azide
This two-step protocol first describes the synthesis of 4-tert-butylbenzyl chloride, followed by its conversion to 4-tert-butylbenzyl azide.
Step 1: Synthesis of 4-tert-Butylbenzyl Chloride
A method for the synthesis of 4-tert-butylbenzyl chloride involves the chloromethylation of tert-butylbenzene.
-
Reagents:
-
tert-Butylbenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (36%)
-
Concentrated Sulfuric Acid (98%)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, add tert-butylbenzene (0.40 mol), paraformaldehyde (22.0 g), concentrated sulfuric acid (40.0 mL), and concentrated hydrochloric acid (80.0 mL).
-
Heat the mixture to 70-75°C under vigorous stirring.
-
Maintain the reaction at this temperature for 12-14 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water and a sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by distillation to obtain 4-tert-butylbenzyl chloride.
-
Step 2: Synthesis of 4-tert-Butylbenzyl Azide from 4-tert-Butylbenzyl Chloride
-
Reagents:
-
4-tert-Butylbenzyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve 4-tert-butylbenzyl chloride (1.0 eq.) in DMF or DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-tert-butylbenzyl azide as an oil.[1]
-
Protocol 2: Copper(I)-Catalyzed Synthesis of 1-(4-tert-Butylbenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol details the synthesis of a representative 1,2,3-triazole using 4-tert-butylbenzyl azide and phenylacetylene.
-
Reagents:
-
4-tert-Butylbenzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylbenzyl azide (1.0 eq.) and phenylacetylene (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-(4-tert-butylbenzyl)-4-phenyl-1H-1,2,3-triazole.
-
Protocol 3: One-Pot Synthesis of 1-(4-tert-Butylbenzyl)-4-phenyl-1H-1,2,3-triazole from 4-tert-Butylbenzyl Bromide
This efficient one-pot procedure avoids the isolation of the azide intermediate.[2]
-
Reagents:
-
4-tert-Butylbenzyl bromide
-
Sodium azide (NaN₃)
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-tert-butylbenzyl bromide (1.0 eq.) in DMF, add sodium azide (1.1 eq.).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the in situ formation of 4-tert-butylbenzyl azide.
-
To the reaction mixture, add phenylacetylene (1.0 eq.), copper(I) iodide (0.1 eq.), and DIPEA (1.5 eq.).
-
Stir the reaction at room temperature for an additional 12-18 hours.
-
After completion, quench the reaction with water. The product often precipitates and can be collected by filtration.
-
Wash the solid product with water and then diethyl ether to obtain the pure 1-(4-tert-butylbenzyl)-4-phenyl-1H-1,2,3-triazole.
-
Data Presentation
The following table summarizes representative yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 4-tert-butylbenzyl azide and various terminal alkynes under typical CuAAC conditions.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(4-tert-Butylbenzyl)-4-phenyl-1H-1,2,3-triazole | >95 |
| 2 | 1-Ethynyl-4-methoxybenzene | 1-(4-tert-Butylbenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | >95 |
| 3 | 1-Ethynylcyclohexene | 1-(4-tert-Butylbenzyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | >90 |
| 4 | Propargyl alcohol | (1-(4-tert-Butylbenzyl)-1H-1,2,3-triazol-4-yl)methanol | >95 |
| 5 | 3,3-Dimethyl-1-butyne | 1-(4-tert-Butylbenzyl)-4-(tert-butyl)-1H-1,2,3-triazole | >90 |
Yields are based on analogous reactions with benzyl azide and are expected to be similar for 4-tert-butylbenzyl azide.
Visualizations
Caption: Experimental workflow for the synthesis of 1,2,3-triazoles.
Caption: Catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols for Biomolecule Labeling with 1-(Azidomethyl)-4-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the labeling of biomolecules using 1-(Azidomethyl)-4-tert-butylbenzene via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This method offers a highly efficient and specific approach for bioconjugation, enabling a wide range of downstream applications in research and drug development.
Introduction
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[1][2][3] This reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes, making it ideal for labeling complex biological molecules.[3]
This compound is an azide-containing reagent that can be used to introduce a tert-butylphenyl group onto a biomolecule. This hydrophobic moiety can be useful for various applications, including the study of protein-protein interactions, development of targeted drug delivery systems, and as a handle for purification or detection.
Principle of the Method
The labeling strategy involves a two-step process. First, the biomolecule of interest must be functionalized with a terminal alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of specific amino acid side chains (e.g., lysines, cysteines). Subsequently, the alkyne-modified biomolecule is reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and improve reaction efficiency.[2]
Data Presentation
Table 1: Reagent Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO | -20°C, protect from light |
| Alkyne-modified Biomolecule | 1-10 mg/mL | Aqueous Buffer (e.g., PBS) | -20°C or -80°C |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Water | Room Temperature |
| Sodium Ascorbate | 100 mM | Water | -20°C, prepare fresh |
| THPTA Ligand | 200 mM | Water | -20°C |
Table 2: Typical Reaction Conditions for Protein Labeling
| Parameter | Concentration / Condition |
| Alkyne-modified Protein | 1-5 mg/mL |
| This compound | 4-50 equivalents (relative to protein) |
| CuSO₄ | 25 equivalents (relative to protein) |
| THPTA | 50 equivalents (relative to protein) |
| Sodium Ascorbate | 40 equivalents (relative to protein) |
| Reaction Buffer | PBS, pH 7.4 |
| Temperature | Room Temperature |
| Incubation Time | 30-60 minutes |
Note: These are starting recommendations. Optimal conditions may vary depending on the specific biomolecule and should be determined empirically.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein in Cell Lysate
This protocol describes the general procedure for labeling a protein that has been metabolically engineered to contain an alkyne group with this compound.
Materials:
-
Cell lysate containing the alkyne-modified protein of interest
-
This compound stock solution (10 mM in DMSO)
-
CuSO₄ stock solution (100 mM in water)
-
THPTA stock solution (200 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of protein lysate (1-5 mg/mL).
-
Add 90 µL of PBS buffer.
-
Add the desired volume of this compound stock solution to achieve the final desired concentration (e.g., 20 µL of a 2.5 mM working solution). Vortex briefly to mix.
-
Prepare the catalyst premix: In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Add the 20 µL of the catalyst premix to the protein lysate mixture.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Purification of the Labeled Protein
Following the labeling reaction, it is often necessary to remove excess reagents. Protein precipitation is a common method for this.
Materials:
-
Methanol, Chloroform, Water (for precipitation)
-
Microcentrifuge
Procedure:
-
To the 200 µL reaction mixture from Protocol 1, add 600 µL of methanol and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of water and vortex.
-
Centrifuge at 13,000-18,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer, leaving the protein precipitate at the interface.
-
Add 450 µL of methanol and vortex.
-
Centrifuge at 13,000-18,000 x g for 5 minutes to pellet the protein. Discard the supernatant.
-
Air-dry the protein pellet for 15 minutes.
-
Resuspend the pellet in an appropriate buffer for downstream applications.
Mandatory Visualization
Experimental Workflow for Biomolecule Labeling and Analysis
Caption: General workflow for labeling a biomolecule with this compound and subsequent analysis.
Signaling Pathway Investigation using Labeled Biomolecules
Caption: Hypothetical signaling pathway investigation using a labeled receptor to identify interaction partners.
References
Application Notes and Protocols: Copper-Catalyzed Cycloaddition of 1-(Azidomethyl)-4-tert-butylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically utilizing 1-(azidomethyl)-4-tert-butylbenzene. This versatile reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, materials science, and bioconjugation. The protocols outlined below are intended to serve as a comprehensive guide for researchers employing this powerful transformation.
Introduction
The reaction between this compound and a terminal alkyne proceeds via a [3+2] cycloaddition to form a stable 1,2,3-triazole ring. The presence of a copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted regioisomer. The tert-butylbenzyl moiety introduced by this specific azide reagent can enhance the lipophilicity of the resulting molecule, a property often desirable in drug candidates to improve membrane permeability and metabolic stability. The resulting triazole core is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable linker in bioactive compounds.[1]
Applications in Drug Discovery and Bioconjugation
The CuAAC reaction with this compound is a powerful tool in various stages of drug development and chemical biology research:
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries by reacting this compound with a diverse range of terminal alkynes. This approach facilitates the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.[1][2]
-
Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their selective reaction in complex biological media.[3] This enables the conjugation of the 4-tert-butylbenzyl-triazole moiety to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with a terminal alkyne. This is particularly useful for applications in targeted drug delivery, in vivo imaging, and proteomics.
-
Material Science: The robust and stable triazole linkage is utilized in the synthesis of functionalized polymers and materials with tailored properties.
Reaction Mechanism and Workflow
The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Below are two representative protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound. Protocol A describes a standard procedure using a copper(II) salt with a reducing agent, while Protocol B outlines a method using a copper(I) salt directly.
Protocol A: In Situ Generation of Copper(I) from CuSO₄ and Sodium Ascorbate
This is the most common and convenient method for performing CuAAC reactions.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 0.2 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 1-4 hours.[4]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Caption: Experimental workflow for Protocol A.
Protocol B: Using a Copper(I) Salt as Catalyst
This protocol is useful when a reducing agent is not desired in the reaction mixture.
Materials:
-
This compound
-
Terminal alkyne (e.g., 4-Ethynyltoluene)
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or triethylamine - TEA)
-
Solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or Dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen organic solvent (0.2 M), add the base (e.g., DIPEA, 1.5 eq).[5]
-
Add the copper(I) salt (e.g., CuI, 0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired triazole product.
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction of benzyl azide derivatives with various terminal alkynes, which are analogous to the reactions of this compound. Yields are typically high, demonstrating the efficiency of this transformation.
| Entry | Benzyl Azide Derivative | Terminal Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | CuI (10 mol%) | DMF | 0.5 | 94 | F. Himo et al. |
| 2 | Benzyl azide | 1-Ethynyl-4-fluorobenzene | CuI (10 mol%), DIPEA | CH₂Cl₂ | 2 | 92 | V. V. Fokin et al. |
| 3 | 4-Methoxybenzyl azide | Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | 1 | 95 | K. B. Sharpless et al. |
| 4 | 4-Chlorobenzyl azide | 1-Ethynyl-4-methylbenzene | CuSO₄/NaAsc | t-BuOH/H₂O | 3 | 92 | [6] |
| 5 | Benzyl azide | 1-Ethynylcyclohexene | CuI | neat | 0.25 | 98 | C. J. Bräse et al. |
Note: The data presented are for analogous reactions and serve as a general guide. Actual reaction times and yields may vary depending on the specific substrates and conditions used.
Characterization of a Representative Product
1-(4-(tert-butyl)benzyl)-4-phenyl-1H-1,2,3-triazole
This compound is an analogue where the substituents are swapped between the azide and alkyne. The characterization data provide a useful reference.
-
Appearance: White solid.
-
Melting Point: 112-113 °C.[6]
-
¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 8.0 Hz, 2H), 7.63 (s, 1H), 7.43-7.21 (m, 7H), 5.58 (s, 2H), 1.37 (s, 9H).[6]
-
Mass Spectrometry (m/z): 291 (M⁺).[6]
Safety Precautions
-
Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock.
-
Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Copper-catalysed electrophilic carboamination of terminal alkynes with benzyne looked at through the computational lens - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions with 1-(Azidomethyl)-4-tert-butylbenzene
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizing 1-(azidomethyl)-4-tert-butylbenzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst concentration in a CuAAC reaction with this compound?
A1: For most applications, a copper(I) catalyst concentration in the range of 1-5 mol% is a good starting point. If you are generating the Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄), a corresponding amount of a reducing agent like sodium ascorbate should be used.[1][2] For sensitive substrates or biomolecules, it is advisable to use a chelating ligand in a 1:1 or 2:1 ligand-to-copper ratio to improve catalyst stability and reaction rate.[3][4]
Q2: Which solvents are compatible with the CuAAC reaction of this compound?
A2: A wide variety of protic and aprotic solvents are suitable for CuAAC reactions.[4] Given the hydrophobic nature of the tert-butyl group in this compound, organic solvents or aqueous mixtures are often preferred to ensure solubility. Commonly used solvents include:
-
Aprotic polar solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile.[5]
-
Aqueous systems: Mixtures of water with co-solvents like t-butanol or DMF are frequently employed, especially in bioconjugation.[2][5]
-
Green solvents: For more environmentally friendly processes, consider using glycerol or CyreneTM.[6][7]
The optimal solvent system will depend on the solubility of your alkyne coupling partner.
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A3: Several factors can lead to slow or incomplete reactions. Consider the following troubleshooting steps:
-
Oxygen Contamination: The active catalyst is the Cu(I) species, which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1] Capping the reaction vessel can help minimize oxygen exposure.[3] The use of a reducing agent like sodium ascorbate is crucial for in situ generation and maintenance of Cu(I).[1]
-
Insufficient Catalyst Activity: The choice of ligand can significantly impact the reaction rate. For bioconjugation or reactions at low concentrations, using an accelerating ligand such as THPTA is highly recommended.[3][8]
-
Reactant Concentration: CuAAC reactions can be slow at very low reactant concentrations. If possible, increasing the concentration of your azide and alkyne can improve the reaction rate.
-
Inhibitory Buffers or Additives: Certain buffers, like Tris, can chelate copper and slow down the reaction.[8] High concentrations of chloride ions (>0.2 M) should also be avoided.[3] Phosphate, acetate, HEPES, or MOPS buffers are generally good choices.[8]
Q4: I am observing the formation of a solid precipitate in my reaction. What could this be and how can I prevent it?
A4: Precipitation can occur for several reasons:
-
Insoluble Copper Complexes: In phosphate buffers, copper-phosphate complexes can precipitate. This can often be avoided by pre-mixing the copper salt with a chelating ligand before adding it to the buffer solution.[3][8]
-
Product Insolubility: The resulting 1,2,3-triazole product may be insoluble in the chosen solvent system. You may need to screen different solvents or solvent mixtures to find one that keeps all components in solution.
-
Polynuclear Copper Acetylide Formation: In the absence of suitable ligands, unreactive polynuclear copper acetylides can form, which may precipitate. The use of amine-based ligands can help prevent this.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Ensure the use of a reducing agent (e.g., sodium ascorbate) and minimize oxygen exposure by capping the reaction vessel.[1][3] |
| Sequestration of the copper catalyst by the substrate or buffer components. | Add a sacrificial metal like Zn(II) to bind to interfering species.[3] Avoid using Tris buffer.[8] | |
| Poor solubility of reactants. | For the hydrophobic this compound, consider using solvents like DMF, DMSO, or a t-BuOH/water mixture.[5] | |
| Steric hindrance around the alkyne or azide. | Increase the reaction temperature or prolong the reaction time. Microwave heating can also be beneficial.[4] | |
| Formation of Side Products (e.g., from Glaser Coupling) | Presence of Cu(II) and oxygen leading to oxidative homocoupling of the alkyne. | Maintain a sufficient concentration of the reducing agent and minimize oxygen in the reaction.[3] |
| Reaction Reproducibility Issues | Inconsistent purity of starting materials or reagents. | Ensure the purity of this compound, the alkyne, and all other reagents. |
| Order of reagent addition. | It is often recommended to pre-mix the copper source and the ligand before adding them to the solution of the azide and alkyne.[9] |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general starting point and may require optimization for your specific alkyne substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of your alkyne in the same solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne solution.
-
Add the solution of this compound (typically 1.0 to 1.2 equivalents relative to the alkyne).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution. Add this mixture to the reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, the work-up procedure will depend on the properties of your product. A typical work-up may involve dilution with water and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The crude product can then be purified by standard methods such as column chromatography.
-
Visualizing Experimental Workflows and Troubleshooting Logic
Experimental Workflow for a Typical CuAAC Reaction
Caption: A generalized workflow for performing a CuAAC reaction.
Troubleshooting Logic for Low Yield in CuAAC Reactions
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 4-tert-butylbenzyl azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-tert-butylbenzyl azide. The information is designed to help you identify and resolve common issues encountered during your experiments, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-tert-butylbenzyl azide? A1: 4-tert-butylbenzyl azide is predominantly used as a reagent in click chemistry.[1][2] The azide functional group reacts efficiently and specifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups.[1][2]
Q2: How should I store 4-tert-butylbenzyl azide? A2: Like most organic azides, it should be stored in a cool, dark, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids or oxidizing agents. While many organic azides are thermally sensitive and potentially explosive, benzyl azides are generally more stable than smaller alkyl azides.[3] However, proper safety precautions should always be observed.[3][4]
Q3: My CuAAC ("click") reaction is not working. What are the most common causes? A3: The most frequent causes for a failed or low-yielding click reaction are related to the copper(I) catalyst. Issues include:
-
Oxidation of Cu(I) to Cu(II): The active catalyst is Cu(I). Oxygen present in the reaction mixture can oxidize it to the inactive Cu(II) state.[5]
-
Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate, is used to reduce Cu(II) salts to Cu(I) in situ and to scavenge any oxygen.[6][7] Ensure it is fresh and used in sufficient quantity.
-
Catalyst Poisoning: Other functional groups in your substrate, such as thiols, can bind strongly to the copper catalyst and inhibit its activity.[6]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can also lead to reaction failure.[5]
Q4: Can 4-tert-butylbenzyl azide undergo side reactions other than the intended click reaction? A4: Yes. Under certain conditions, the azide group can be reduced to the corresponding amine (4-tert-butylbenzylamine), especially in the presence of reducing agents like phosphines (in a Staudinger reaction) or certain metal catalysts. Thermal decomposition to a nitrene can occur at high temperatures, and uncatalyzed cycloaddition with alkynes can happen, though it is much slower and less regioselective than the copper-catalyzed version.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II) by atmospheric oxygen. | 1. Degas your solvents thoroughly before use. 2. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8] 3. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7] |
| Degraded Reducing Agent: Sodium ascorbate solution is not stable over long periods. | Prepare the sodium ascorbate solution immediately before setting up the reaction.[7] | |
| Inhibiting Functional Groups: Thiols or other strong ligands in the substrate are coordinating to the copper. | Use a copper-stabilizing ligand like THPTA or TBTA to protect the catalyst.[6][7] In some cases, increasing the catalyst and ligand loading may be necessary.[6] | |
| Multiple Spots on TLC/LCMS Analysis | Alkyne Homocoupling (Glaser Coupling): Presence of Cu(II) can catalyze the dimerization of your alkyne partner. | Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the Cu(I) state.[5] |
| Formation of Regioisomers: A thermal, uncatalyzed Huisgen cycloaddition may be occurring alongside the CuAAC reaction, producing a mixture of 1,4- and 1,5-triazoles. | This is more likely if the reaction is heated. If possible, run the reaction at room temperature. The copper-catalyzed reaction strongly favors the 1,4-regioisomer.[1] | |
| Starting Material Degradation: The azide or alkyne starting material is impure or has degraded. | Verify the purity of your starting materials using NMR or LCMS before the reaction.[5] Consider re-purifying if necessary. | |
| Difficulty in Product Purification | Persistent Copper: Copper salts are difficult to remove by standard silica gel chromatography. | 1. After the reaction, wash the organic layer with an aqueous solution of ammonia or EDTA to chelate and remove the copper. 2. Use a silica gel column, but consider pre-treating the silica with a mild base (like triethylamine in the eluent) if your product is acid-sensitive. |
| Byproduct from Reducing Agent: Oxidized ascorbate or other byproducts co-elute with the product. | Perform an aqueous workup to remove water-soluble byproducts before chromatography. |
Common Side Reactions
Below are common side reactions that can occur in experiments involving 4-tert-butylbenzyl azide, particularly during CuAAC reactions.
| Reaction Name | Description | Chemical Scheme | Mitigation Strategy |
| Alkyne Homocoupling | The oxidative coupling of two terminal alkyne molecules, catalyzed by Cu(II) ions. This is a very common side reaction in CuAAC if the reaction conditions are not sufficiently reducing. | 2 R-C≡CH + Cu(II) → R-C≡C-C≡C-R | Maintain a reducing environment by using a fresh, adequate supply of sodium ascorbate. Degassing solvents to remove oxygen is also critical.[5] |
| Azide Reduction | The azide group is reduced to a primary amine. This can be an issue if your reaction mixture contains incompatible reducing agents or certain metal contaminants. | R-N₃ + [Reducing Agent] → R-NH₂ | Avoid strong reducing agents not intended for the CuAAC reaction (e.g., H₂, Pd/C). Be mindful of substrate functional groups that might facilitate this. |
| Thermal Cycloaddition | The uncatalyzed Huisgen 1,3-dipolar cycloaddition between the azide and alkyne. This reaction is slow at room temperature but can become significant at elevated temperatures, leading to a mixture of 1,4- and 1,5-triazole regioisomers. | R-N₃ + R'-C≡CH → (Mixture of 1,4- and 1,5-triazoles) | Perform the reaction at room temperature. The use of a Cu(I) catalyst greatly accelerates the formation of the 1,4-isomer, making the thermal pathway negligible.[1] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Materials:
-
4-tert-butylbenzyl azide
-
Terminal alkyne substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne substrate (1.0 eq) and 4-tert-butylbenzyl azide (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M solution, use 0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M solution, use 0.1 eq).
-
Add the CuSO₄ solution to the main reaction vessel containing the azide and alkyne.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are often complete within 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride or an EDTA solution to remove copper, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Pathway for the alkyne homocoupling side reaction.
Caption: Logical workflow for troubleshooting a failed reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low conversion rates in azide-alkyne cycloadditions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.
Troubleshooting Guide: Low Conversion Rates
Low conversion or yield is a common frustration in azide-alkyne cycloadditions. This guide provides a systematic approach to identifying and resolving the root cause of your experimental issues.
Issue 1: Problems with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Question: Why is my CuAAC reaction failing or giving low yields?
Answer: Low yields in CuAAC reactions can stem from several factors related to the catalyst, reactants, and reaction conditions. A primary reason for failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][2][3] The presence of oxygen is detrimental to the catalyst's stability.[1][2] Additionally, certain buffer components or functional groups on your substrates can interfere with the reaction.
Troubleshooting Steps:
-
Deoxygenate Your Reaction Mixture: Oxygen in the solvent can oxidize the Cu(I) catalyst. Before adding your copper source, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.[4] It is also good practice to work under an inert atmosphere if possible.[1][2]
-
Verify the Quality and Concentration of Your Reducing Agent: Sodium ascorbate is the most common reducing agent used to generate and maintain the Cu(I) state from a Cu(II) source (like CuSO₄).[1][5][6] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.[7] A 3- to 10-fold excess of the reducing agent is often recommended.[3]
-
Use a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can accelerate the reaction and stabilize the Cu(I) catalyst, preventing both oxidation and disproportionation.[1][8][9] Using a ligand is especially crucial in bioconjugation to protect sensitive biomolecules from copper-mediated damage.[3][5]
-
Check Your Buffer and pH: Tris buffer should be avoided as it can act as an inhibitory ligand for copper.[1] Buffers like HEPES, phosphate, or carbonate in the pH range of 6.5-8.0 are generally compatible.[1] The reaction is typically successful over a broad pH range of 4 to 12.[3][6]
-
Assess Reactant Quality and Solubility: Ensure your azide and alkyne starting materials are pure and have not degraded. Poor solubility of reactants can significantly lower the reaction rate.[10] If you observe precipitation, consider changing the solvent system, for example, by adding co-solvents like DMSO or DMF.[10][11]
-
Optimize Copper Concentration: For bioconjugation, copper concentrations are typically kept low (50-100 µM) to minimize damage to biomolecules.[2] However, for small molecule synthesis, higher concentrations can be used.
-
Consider Potential Inhibitors: High concentrations of chloride ions can compete with the ligand for copper binding.[10] Also, molecules with strong chelating groups (e.g., some amino acids) can interfere with the catalyst.
Issue 2: Challenges with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: My SPAAC reaction is slow or incomplete. How can I improve the conversion rate?
Answer: While SPAAC avoids the use of a copper catalyst, its success is highly dependent on the intrinsic reactivity of the cyclooctyne and the reaction conditions. Low reaction rates are a common hurdle.
Troubleshooting Steps:
-
Evaluate Your Cyclooctyne: The rate of a SPAAC reaction is directly related to the ring strain of the cyclooctyne.[12] More strained cyclooctynes, such as those with fused aromatic rings or fluorine substitutions, exhibit faster kinetics.[12] If your reaction is too slow, consider switching to a more reactive cyclooctyne derivative.
-
Optimize the Solvent and pH: The reaction medium can influence the rate of SPAAC. For reactions in aqueous solutions, the pH can have a significant effect, especially if your reactants have acidic or basic functionalities.[13] Changes in the charge state of the reactants can alter their electronic properties and reactivity.[13]
-
Consider Micellar Catalysis: For reactions involving hydrophobic reactants in aqueous media, the use of surfactants to form micelles can dramatically increase the reaction rate.[14] This is due to the increased effective concentration of the reactants within the micelles. Rate enhancements of over 100-fold have been observed.[14]
-
Increase Reactant Concentration: As with any bimolecular reaction, increasing the concentration of the azide and/or cyclooctyne will increase the reaction rate.
-
Monitor the Reaction Progress: Use an appropriate analytical technique to monitor the reaction and confirm that it has reached completion. Techniques like inline ATR-IR spectroscopy can be used to follow the disappearance of the characteristic azide peak around 2100 cm⁻¹.[15][16] NMR spectroscopy is also a powerful tool for monitoring the formation of the triazole product.[17][18][19]
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for CuAAC reactions? A1: Copper(II) sulfate (CuSO₄) is the most commonly used precursor because it is inexpensive, stable, and readily soluble in water.[7] The active Cu(I) catalyst is then generated in situ by adding a reducing agent like sodium ascorbate.[6] Other copper sources like Cu(I) salts (e.g., CuBr, CuI) can also be used, but they are more sensitive to oxidation.[1]
Q2: How do I choose the right ligand for my CuAAC reaction? A2: The choice of ligand depends on your application. For bioconjugation in aqueous buffers, water-soluble ligands like THPTA are preferred.[1] TBTA is also widely used but has poor water solubility, making it more suitable for reactions in organic solvents or aqueous/organic mixtures.[9] The primary roles of the ligand are to stabilize the Cu(I) oxidation state and accelerate the reaction.[8]
Q3: Can I run a CuAAC reaction without a ligand? A3: While the reaction can proceed without a ligand, it is often slower and more prone to failure due to catalyst instability.[1] In the context of bioconjugation, omitting the ligand increases the risk of damage to sensitive biomolecules by reactive oxygen species generated by the copper and ascorbate.[3][5]
Q4: What are some common side reactions in CuAAC? A4: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a reducing environment and using a stabilizing ligand.[6] In bioconjugations, copper and ascorbate can generate reactive oxygen species that may lead to the oxidation of amino acid residues like histidine and arginine.[3]
Q5: How can I monitor the progress of my azide-alkyne cycloaddition? A5: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): For small molecules, TLC is a quick and easy way to check for the consumption of starting materials and the appearance of the product spot.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to observe the disappearance of reactant signals and the appearance of characteristic triazole signals.[17][18][19]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the desired product.
-
Infrared (IR) Spectroscopy: The strong, sharp absorbance of the azide group around 2100 cm⁻¹ is easily monitored. The reaction is complete when this peak disappears.[15][16]
-
Fluorescence Spectroscopy: If one of the reactants is fluorogenic (becomes fluorescent upon reaction), the reaction progress can be monitored by the increase in fluorescence.[1][2][5]
Q6: What is the best way to purify the product of a click reaction? A6: The purification method depends on the nature of your product.
-
For small molecules: Column chromatography is often the method of choice. In some cases, if the product precipitates and the starting materials remain in solution, simple filtration may be sufficient.[6]
-
For biomolecules (e.g., proteins, DNA): Size-exclusion chromatography (SEC), dialysis, or molecular weight cut-off (MWCO) centrifugation are commonly used to remove excess reagents and the copper catalyst.[20] Specialized purification beads that scavenge copper ions and excess azide reagents are also available for high-throughput applications.[21] For oligonucleotides, precipitation with acetone or ethanol is a common purification step.[4][7]
Data and Protocols
Table 1: Comparison of Catalytic Systems for CuAAC
| Copper Source | Ligand | Reducing Agent | Typical Solvent | Key Advantages | Common Issues |
| CuSO₄ | THPTA | Sodium Ascorbate | Water/Buffer | High efficiency in aqueous media, protects biomolecules | Requires fresh reducing agent |
| CuSO₄ | TBTA | Sodium Ascorbate | DMSO/Water, tBuOH/Water | High reaction rates | Ligand has low water solubility |
| CuBr or CuI | None | None | Organic Solvents | Simple setup | Catalyst is oxygen-sensitive |
| Cu(OAc)₂ | Various | Sodium Ascorbate | Water/Organic | Effective for chelating azides | Can promote homocoupling |
Table 2: Relative Reactivity of Cyclooctynes in SPAAC
| Cyclooctyne Derivative | Relative Reaction Rate | Key Features |
| Cyclooctyne (OCT) | 1 (Baseline) | Simple, but relatively slow |
| Dibenzocyclooctyne (DIBO/DBCO) | ~10-50x | Fused aromatic rings increase strain and reactivity |
| Bicyclononyne (BCN) | ~5-20x | Fused cyclopropane ring provides strain |
| Difluorinated Cyclooctyne (DIFO) | ~60x | Electron-withdrawing fluorine atoms accelerate the reaction |
Note: Relative rates are approximate and can vary depending on the azide and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the bioconjugation of an alkyne-modified protein with an azide-containing small molecule.
Materials:
-
Alkyne-modified protein
-
Azide-containing small molecule
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in degassed PBS to a final concentration of 25 µM.
-
Add the azide-containing small molecule to a final concentration of 50 µM (2 equivalents).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 copper to ligand. For this reaction, you might add 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to a small volume of buffer.[5]
-
Add the catalyst premix to the protein/azide solution. The final copper concentration should typically be between 50 and 100 µM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if the azide is a dye, or mass spectrometry).
-
Purify the conjugated protein using size-exclusion chromatography or a spin-desalting column to remove excess reagents and copper.
Protocol 2: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for labeling an azide-modified biomolecule with a cyclooctyne-bearing fluorescent dye.
Materials:
-
Azide-modified biomolecule (e.g., protein, sugar)
-
Cyclooctyne-dye conjugate (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 10-100 µM).
-
Add the cyclooctyne-dye conjugate. A slight excess (e.g., 1.5-5 equivalents) is often used to ensure complete labeling of the azide.
-
Incubate the reaction at a suitable temperature. Many SPAAC reactions proceed efficiently at room temperature, but gentle heating (e.g., 37°C) can sometimes accelerate the reaction.[16]
-
Allow the reaction to proceed for 1 to 24 hours. The required time will depend on the reactivity of the specific cyclooctyne used.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS, fluorescence, or IR spectroscopy).[15][18]
-
Purify the labeled biomolecule using an appropriate method such as dialysis, SEC, or MWCO filtration to remove the unreacted cyclooctyne-dye.
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low conversion rates in azide-alkyne cycloadditions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(Azidomethyl)-4-tert-butylbenzene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from reactions involving 1-(Azidomethyl)-4-tert-butylbenzene. The primary focus is on the purification of 1,2,3-triazole products resulting from copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for triazole products derived from this compound?
The most common purification methods for 1,2,3-triazole products are designed to be straightforward, aligning with the principles of "click chemistry" which favor simple workups.[1][2][3] These methods include:
-
Direct Filtration/Precipitation: In many cases, the desired triazole product precipitates directly from the reaction mixture upon cooling or after the addition of an anti-solvent.[4] This is often the simplest method for isolating pure products.[1]
-
Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction solvent, unreacted starting materials, and the copper catalyst.
-
Recrystallization: For products that require higher purity, recrystallization from a suitable solvent system (e.g., aqueous DMF) is effective.[4]
-
Flash Column Chromatography: When simple filtration or extraction is insufficient to remove all impurities, flash column chromatography is a reliable method for obtaining highly pure products.[5]
Q2: How can I remove the copper catalyst from my reaction mixture?
Residual copper catalyst is a common impurity that needs to be removed. Several methods can be employed:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonia or a chelating agent like EDTA can effectively remove copper salts.
-
Specialized Resins: Treatment with copper-scavenging resins, such as Cuprisorb™, can be used to remove residual copper from the product solution.[6]
-
Filtration through Silica Gel: A short plug of silica gel can sometimes be used to adsorb the copper catalyst from the crude product solution.
Q3: What are the typical impurities I might encounter in my reaction?
Besides the residual copper catalyst, other common impurities include:
-
Unreacted Starting Materials: Unreacted this compound or the alkyne coupling partner may remain.
-
Side Products: While click chemistry is known for its high selectivity, minor side products can sometimes form.[1][2]
-
Ligand: If a copper-stabilizing ligand (e.g., TBTA) is used, it may need to be removed during purification.[2]
Q4: My click reaction has gone to completion, but the product is not precipitating. What should I do?
If the product does not precipitate, it is likely soluble in the reaction solvent. Here are a few strategies to try:
-
Concentrate the reaction mixture: Reducing the volume of the solvent can increase the product concentration and induce precipitation.
-
Add an anti-solvent: Carefully add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture to force precipitation. Common anti-solvents include water, hexanes, or diethyl ether, depending on the reaction solvent.
-
Proceed with extraction: If precipitation is not feasible, move to a liquid-liquid extraction workup to isolate your product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound reaction products.
| Problem | Possible Cause | Suggested Solution |
| Low isolated yield after purification. | The product may be partially soluble in the wash solvents. | - Minimize the volume of solvent used for washing the isolated solid. - Cool the wash solvent before use to decrease solubility. - If using extraction, perform multiple extractions with smaller volumes of solvent. |
| Product appears oily or as a gum instead of a solid. | - The product may have a low melting point. - Residual solvent may be present. | - Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. - Ensure the product is thoroughly dried under high vacuum to remove all solvent. |
| Purified product is colored (e.g., green or blue). | Contamination with residual copper salts. | - Wash the product solution with an aqueous solution of a chelating agent like EDTA. - Pass the solution of your product through a short plug of silica gel. - Consider using a copper-scavenging resin.[6] |
| NMR spectrum shows broad peaks. | Paramagnetic impurities, often residual copper(II). | - Follow the steps for copper removal mentioned above. Even trace amounts of paramagnetic copper can cause significant line broadening in NMR spectra. |
| Column chromatography fails to separate the product from an impurity. | The product and impurity have very similar polarities. | - Try a different solvent system for the chromatography. - Consider reverse-phase chromatography if the compounds are amenable. - Recrystallization may be a more effective technique in this case. |
Experimental Protocols
General Protocol for Aqueous Workup and Extraction
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of NH4Cl or a dilute (5-10%) aqueous solution of ammonia to remove the copper catalyst.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in separating the organic and aqueous layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Proceed with further purification (e.g., recrystallization or chromatography) if necessary.
General Protocol for Purification by Precipitation
-
If the product is known to be a solid, cool the reaction mixture in an ice bath to induce precipitation.
-
If precipitation does not occur, slowly add an anti-solvent (a solvent in which the product is insoluble) with stirring until a precipitate forms.
-
Allow the solid to fully precipitate, continuing to stir in the cold for a period (e.g., 30 minutes).
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold anti-solvent.
-
Dry the solid under high vacuum.
Data Summary
The following table summarizes typical purification methods and reported yields for 1,2,3-triazoles, which are the common products of this compound reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Product Type | Purification Method | Typical Yield Range | Reference |
| Substituted 1,2,3-triazoles | Flash column chromatography | 74-93% | [5] |
| N-substituted-4-phenyl-1H-1,2,3-triazoles | Workup procedure | 50-96% | [7] |
| 1,4- and 1,5-disubstituted and 1,4,5-trisubstituted triazoles | Not specified | up to 99% | [8] |
| Substituted 1,2,3-triazoles | Recrystallization from aqueous DMF | Not specified | [4] |
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the purification of this compound reaction products.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labinsights.nl [labinsights.nl]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
- 6. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Azidomethyl)-4-tert-butylbenzene
This technical support center provides essential information on the stability, storage, and handling of 1-(Azidomethyl)-4-tert-butylbenzene, along with troubleshooting guides for its common applications in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
Based on information for analogous compounds such as 1-(Azidomethyl)-4-methylbenzene, it is recommended to store this compound at 2-8°C. It should be stored away from heat and light.[1] The container should be tightly closed and stored in a dry and well-ventilated place.
Q2: What are the main hazards associated with this compound?
Like other organic azides, this compound is potentially explosive and should be handled with care.[1] It is incompatible with reducing agents and strong acids.[1] Safety data for similar compounds suggest it may be a flammable liquid and cause skin irritation.[2]
Q3: How should I handle spills of this compound?
In case of a spill, you should wear appropriate personal protective equipment (PPE), including gloves and eye protection. Absorb the spill with an inert material and place it in a suitable container for disposal. Ensure the area is well-ventilated.
Q4: Can I heat this compound?
Excessive heating of organic azides should be avoided due to their potential for explosive decomposition.[3] If a reaction requires heating, it should be done with extreme caution, behind a blast shield, and on a small scale.
Stability and Storage
Proper storage is crucial to maintain the integrity and safety of this compound. The following table summarizes the recommended storage and known stability information.
| Parameter | Recommendation/Information | Source |
| Storage Temperature | 2-8°C (based on analogous compounds) | |
| Light Sensitivity | Store away from light. | [1] |
| Incompatibilities | Strong acids, reducing agents. | [1] |
| Shelf Life | Refer to the certificate of analysis for lot-specific data. | |
| Decomposition | Avoid excessive heat to prevent potential explosive decomposition. | [3] |
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
This guide addresses common issues encountered when using this compound in CuAAC (Click Chemistry) reactions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactivated Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Poor Solubility of Reactants: this compound or the alkyne substrate may have poor solubility in the reaction solvent.
-
Copper Sequestration: In biological systems, copper ions can be sequestered by proteins or other molecules, making the catalyst unavailable.
-
Degraded Azide: The azide may have decomposed due to improper storage or handling.
-
Solution: Use a fresh batch of this compound. Verify the purity of the azide before use.
-
Problem 2: Reaction Reproducibility Issues
Possible Causes & Solutions:
-
Inconsistent Reagent Quality: The purity of reactants, especially the copper source and reducing agent, can vary between batches.
-
Solution: Use high-purity reagents. It is good practice to test new batches of reagents on a small scale first.[6]
-
-
Order of Reagent Addition: The order in which reagents are added can impact the reaction outcome.
-
Solution: A common and effective order of addition is to add the azide and alkyne first, followed by the reducing agent, and finally the copper catalyst.[6]
-
-
pH of the Reaction Mixture: While CuAAC reactions are generally pH-insensitive, extreme pH values can affect reactant stability or catalyst activity.
-
Solution: Maintain the reaction pH within a range of 4-11 for optimal results.[7]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-containing substrate (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate (5 equivalents).
-
Add an aqueous solution of copper(II) sulfate (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures, which may include extraction and chromatographic purification to isolate the desired triazole product.
Safety Precautions for Handling Organic Azides
Caption: Key safety precautions for handling organic azides.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
avoiding unwanted byproducts in triazole synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of 1,2,3-triazoles, a critical component in pharmaceutical and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may arise during your triazole synthesis experiments.
1. Why am I getting a mixture of 1,4- and 1,5-regioisomers?
This is a common issue when performing a thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition. The lack of a catalyst often leads to poor regioselectivity.
-
Solution: Employ a catalyst to direct the reaction towards a single isomer.
Table 1: Catalyst Selection for Regiocontrol
| Desired Product | Recommended Catalyst | Typical Regioselectivity |
| 1,4-disubstituted triazole | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | >95% 1,4-isomer |
| 1,5-disubstituted triazole | Ruthenium(II) source (e.g., CpRuCl(COD), CpRuCl(PPh₃)₂) | Highly selective for 1,5-isomer |
2. My main byproduct is a diyne. How can I prevent this?
You are observing the formation of a diyne through alkyne homo-coupling, commonly known as the Glaser coupling.[1][5] This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a species that facilitates this unwanted coupling.[1][6]
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Capping the reaction vessel can also help reduce oxygen diffusion.[6]
-
Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, is crucial for in-situ reduction of Cu(II) to the catalytically active Cu(I) state, which minimizes the Cu(II) available for Glaser coupling.[1][5]
-
Optimize Ligand: The choice of ligand can influence the rate of Glaser coupling. Tetradentate ligands have been shown to suppress this side reaction more effectively than bidentate or tridentate ligands.[5]
-
Low Temperature: Running the reaction at a lower temperature can help suppress the homo-coupling side reaction.[5]
-
3. I am working with sensitive biomolecules (proteins, DNA) and observing degradation or aggregation. What is causing this?
This is likely due to oxidative damage from reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ redox system.[7][8] Additionally, byproducts of ascorbate oxidation, such as dehydroascorbate, can react with and crosslink proteins.[8][9]
-
Solutions for Bioconjugation:
-
Use Accelerating Ligands: Water-soluble, copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended. They not only accelerate the CuAAC reaction but also protect the biomolecule by acting as a sacrificial reductant.[10] A ligand-to-copper ratio of 5:1 is often optimal.[10]
-
Add Scavengers:
-
Aminoguanidine: This additive can intercept reactive carbonyl byproducts from ascorbate oxidation, preventing them from modifying your biomolecule.[7][11]
-
Radical Scavengers: Dimethyl sulfoxide (DMSO) can be added to the aqueous reaction mixture to suppress DNA damage by scavenging radicals.[12][13]
-
-
Minimize Agitation: Vigorous mixing or vortexing can introduce more oxygen, leading to increased ROS formation. Gentle mixing is preferred.[10]
-
Table 2: Recommended Additives for Bioconjugation
| Issue | Additive | Recommended Concentration | Function |
| Oxidative Damage | THPTA (Ligand) | 5 equivalents relative to Cu | Accelerates CuAAC, protects biomolecule |
| Ascorbate Byproducts | Aminoguanidine | ~5 mM | Scavenges reactive carbonyls |
| DNA Damage | DMSO | Varies (added to aqueous buffer) | Radical scavenger |
4. My reaction yield is low, even though I'm using the correct catalyst. What can I do?
Low yields can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.
-
Troubleshooting Checklist:
-
Inert Atmosphere: For RuAAC reactions, in particular, an inert atmosphere is critical as the catalyst is sensitive to atmospheric oxygen.[3] For CuAAC, minimizing oxygen is also best practice to prevent catalyst oxidation and Glaser coupling.[6]
-
Purity of Reagents: Ensure your azide and alkyne starting materials are pure and that the solvent is anhydrous, if required by the specific protocol.
-
Catalyst Loading: For RuAAC, a catalyst loading of around 1 mol% is typical.[4] For CuAAC, copper concentrations can range from 0.05 to 0.25 mM for bioconjugation.[10] Insufficient catalyst will lead to an incomplete reaction.
-
Reaction Time and Temperature: Some reactions, especially with sterically hindered substrates, may require longer reaction times or gentle heating. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[14]
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is optimized to minimize damage to sensitive biological molecules.[10]
-
Prepare Reagent Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Azide Cargo: Prepare a stock solution of your azide-containing molecule.
-
CuSO₄: 20 mM stock solution in water.
-
Ligand (THPTA): 50 mM stock solution in water.
-
Aminoguanidine: 100 mM stock solution in water.
-
Sodium Ascorbate: Freshly prepared 100 mM stock solution in water.
-
-
Reaction Assembly (Example for a 500 µL final volume):
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and buffer to a volume of 437.5 µL.
-
Add 5 µL of the azide stock solution.
-
Prepare a premix of CuSO₄ and THPTA ligand. For final concentrations of 0.10 mM Cu and 0.50 mM ligand, add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this premix to the reaction tube.
-
Add 25 µL of 100 mM aminoguanidine solution (final concentration: 5 mM).
-
To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
-
-
Incubation:
-
Close the tube to minimize oxygen exposure.
-
Mix gently by inverting the tube or using a slow end-over-end rotator.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Workup: The workup procedure will depend on the specific application and may include purification methods like size exclusion chromatography or dialysis.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
This protocol is for the synthesis of 1,5-regioisomers and must be performed under an inert atmosphere.[3]
-
Setup:
-
Use a three-necked round-bottomed flask equipped with a magnetic stir bar and septum.
-
Purge the entire system with an inert gas (e.g., argon).
-
-
Reagent Addition:
-
To the flask, add the azide (1 equivalent).
-
Add an appropriate solvent (e.g., 1,2-dichloroethane - DCE).
-
Add the terminal alkyne (1.05 equivalents).
-
Place the flask in an oil bath pre-heated to the desired temperature (e.g., 45 °C).
-
-
Catalyst Addition:
-
After allowing the mixture to reach thermal equilibrium (approx. 5 minutes), add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 equivalents) dissolved in a small amount of the solvent via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction at the set temperature.
-
Monitor the reaction progress using TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography to isolate the 1,5-disubstituted triazole.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Pathways leading to desired triazole vs. diyne byproduct.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Technical Support Center: Copper-Catalyzed Reactions with 4-tert-butylbenzyl Azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed reactions involving 4-tert-butylbenzyl azide, a sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my copper-catalyzed reaction with 4-tert-butylbenzyl azide slow or giving low yields?
A1: Reactions with sterically hindered azides like 4-tert-butylbenzyl azide can be challenging. Several factors can contribute to slow reactions or low yields:
-
Steric Hindrance: The bulky tert-butyl group can impede the approach of the azide to the copper-acetylide intermediate.
-
Ligand Choice: The ligand used to stabilize the copper(I) catalyst plays a crucial role. An inappropriate ligand may not provide sufficient catalytic activity to overcome the steric barrier.
-
Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) species. Inadequate exclusion of oxygen or insufficient reducing agent can lead to catalyst deactivation.
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability and activity of the catalyst.
-
Impure Reagents: Impurities in the azide, alkyne, or solvent can poison the catalyst.
Q2: Which type of ligand is best for reactions with a bulky azide like 4-tert-butylbenzyl azide?
A2: The optimal ligand often depends on the specific reaction conditions. However, for sterically demanding substrates, ligands that are known to significantly accelerate the reaction are generally preferred.
-
Tris(triazolylmethyl)amine-based ligands (e.g., TBTA, THPTA): These are widely used and have been shown to accelerate the reaction and stabilize the Cu(I) oxidation state.[1][2]
-
N-Heterocyclic Carbene (NHC) ligands: These have emerged as highly effective ligands for CuAAC reactions, often exhibiting high catalytic activity even with challenging substrates.[3][4][5][6] They can be particularly effective for reactions involving sterically hindered azides and alkynes.[7]
-
Phosphine ligands: While also used, their effectiveness can be lower compared to nitrogen-based ligands in some aqueous systems.[8][9][10][11][12]
Q3: Can I use Cu(II) salts directly for the reaction?
A3: Yes, it is common practice to use a Cu(II) salt, such as CuSO₄, in combination with a reducing agent like sodium ascorbate.[13][14] The reducing agent generates the active Cu(I) species in situ. This method is often more convenient than using air-sensitive Cu(I) salts directly.
Q4: What are common side reactions to look out for?
A4: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can occur if the Cu(I) catalyst is oxidized.[2] Using a slight excess of the reducing agent and ensuring an oxygen-free environment can help minimize this.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Ineffective Ligand | Screen different classes of ligands. For sterically hindered 4-tert-butylbenzyl azide, consider highly active ligands like N-heterocyclic carbenes (NHCs) or tailored tris(triazolylmethyl)amine derivatives. |
| Catalyst Oxidation | - Ensure all solutions are properly degassed. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Increase the equivalents of the reducing agent. |
| Poor Reagent Quality | - Purify the 4-tert-butylbenzyl azide and the alkyne partner before use. - Use high-purity, anhydrous solvents. |
| Inappropriate Solvent | - If solubility is an issue, try a different solvent or a solvent mixture. Common solvents include THF, DMSO, and mixtures of water with t-butanol or DMSO. - For bioconjugation, aqueous buffers are common, but ensure they do not contain species that can strongly coordinate to copper.[13] |
| Catalyst Sequestration | In bioconjugation, other functional groups on the biomolecule might chelate the copper. Consider using an excess of the copper/ligand complex.[13] |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Insufficient Catalytic Activity | - Increase the catalyst loading (both copper salt and ligand). - Switch to a more accelerating ligand system (see ligand comparison table below). |
| Low Reaction Temperature | While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction with challenging substrates.[2] |
| Sub-optimal Ligand-to-Copper Ratio | The optimal ligand-to-copper ratio can vary. While a 1:1 ratio is common, an excess of the ligand is sometimes beneficial, but can also be inhibitory with certain ligands.[15] It is advisable to screen different ratios. |
Data Presentation: Ligand Effects on CuAAC Reactions
The following tables summarize the general effects of different ligand classes on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While specific quantitative data for 4-tert-butylbenzyl azide is limited in the literature, these trends provide a strong basis for ligand selection.
Table 1: Comparison of Common Ligand Classes for CuAAC
| Ligand Class | Key Characteristics | Advantages | Disadvantages |
| Tris(triazolylmethyl)amines (e.g., TBTA, THPTA) | Nitrogen-based, tripodal ligands.[1][8] | - Good acceleration of reaction rates. - Stabilize Cu(I) against oxidation. - Water-soluble variants (THPTA) available for bioconjugation.[16] | Can be inhibitory at high concentrations relative to copper.[15] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands.[3][4][5][6][17] | - Excellent catalytic activity, often outperforming other ligand classes.[3] - Effective at low catalyst loadings. - High stability of the copper-NHC complex. | Synthesis of NHC ligands can be more complex than other types. |
| Phosphine Ligands | "Soft" ligands that can stabilize Cu(I). | Useful in organic solvents. | Can be sensitive to oxidation and may have lower efficacy in aqueous media compared to N-ligands.[8][9][10][11][12] |
| Bipyridine & Phenanthroline Derivatives | Nitrogen-based chelating ligands. | Can accelerate the reaction. | May not be as effective as tris(triazolylmethyl)amines or NHCs for highly challenging substrates. |
Table 2: Reported Kinetic Data for Different Ligand Systems (Model Reactions)
| Ligand | Alkyne Substrate | Azide Substrate | Solvent | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |
| Tris(triazolylmethyl)amine (TL)-Cu(I)₂-acetylide | Tethered Alkyne | N₃EG₄ | Water | ~55 |
| Tris(triazolylmethyl)amine (TL)-Cu(I)₃-acetylide | Tethered Alkyne | N₃EG₄ | Water | >146 |
| Mono(benzimidazole)-bis(pyridine) ligand (7) | Phenylacetylene | Benzyl Azide | 10% aq. DMSO | Inhibitory at 2:1 ligand:Cu |
| Tris(triazolylmethyl)amine (1) | Phenylacetylene | Benzyl Azide | 10% aq. DMSO | Accelerating at 2:1 ligand:Cu |
Note: The data in Table 2 is derived from model reactions and is intended to illustrate the relative performance of different catalytic species.[15][18] The actual reaction rates with 4-tert-butylbenzyl azide will vary.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction with 4-tert-butylbenzyl Azide
This protocol is a general starting point and may require optimization for specific alkyne substrates.
Materials:
-
4-tert-butylbenzyl azide
-
Alkyne coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ligand (e.g., THPTA or an NHC precursor)
-
Solvent (e.g., a 1:1 mixture of deionized water and t-butanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 100 mM solution of the chosen ligand in deionized water or an appropriate organic solvent.
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a reaction vial, dissolve 4-tert-butylbenzyl azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Addition of Catalyst Components:
-
To the degassed solution, add the ligand stock solution (to a final concentration of 5 mol%).
-
Add the CuSO₄ stock solution (to a final concentration of 1 mol%).
-
The solution may change color upon addition of the copper and ligand.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 10 mol%) to the reaction mixture.
-
Ensure the reaction is kept under an inert atmosphere.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. For slow reactions, gentle heating may be applied.
-
-
Work-up:
-
Once the reaction is complete, quench it by exposing it to air.
-
If necessary, remove the copper catalyst by washing with an aqueous solution of EDTA or by passing the reaction mixture through a short plug of silica gel.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Mandatory Visualizations
References
- 1. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring‐Expanded N‐Heterocyclic Carbenes for Copper‐Mediated Azide–Alkyne Click Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Aerobic synthesis of N-sulfonylamidines mediated by N-heterocyclic carbene copper(I) catalysts [beilstein-journals.org]
- 5. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. previous.scientia.report [previous.scientia.report]
- 10. Item - A Theoretical Study of the Heck Reaction:â N-Heterocyclic Carbene versus Phosphine Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Copper(I)-N-heterocyclic carbene complexes as efficient catalysts for the synthesis of 1,4-disubstituted 1,2,3-sulfonyltriazoles in air [biblio.ugent.be]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Azide Reagents for Click Chemistry: Alternatives to 1-(Azidomethyl)-4-tert-butylbenzene
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of azide reagent is critical to reaction efficiency, biocompatibility, and final product characteristics. 1-(Azidomethyl)-4-tert-butylbenzene is a commonly used azide due to its straightforward synthesis and hydrophobicity, which is advantageous in certain organic media. However, its limitations in aqueous solubility and the lack of features to accelerate reaction kinetics have driven the development of a diverse range of alternatives. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in reagent selection.
Performance Comparison of Azide Reagents
The performance of an azide in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is influenced by factors such as steric hindrance, electronic effects of substituents, solubility, and the presence of chelating moieties. The following tables summarize the quantitative performance of various benzyl azide derivatives, highlighting the significant rate enhancements achievable with rationally designed reagents.
Table 1: Influence of Substituents on Benzyl Azide Reactivity in CuAAC
| Azide Compound | Para-Substituent | Electronic Effect | Reaction Conditions | Conversion/Yield | Reference |
| This compound | -C(CH₃)₃ | Electron-Donating | Neat, 0.5 mol% Catalyst, 298 K, 5 min | Quantitative | [1] |
| Benzyl Azide | -H | Neutral | Neat, 0.5 mol% Catalyst, 298 K, 5 min | Quantitative | [1] |
| 1-(Azidomethyl)-4-methoxybenzene | -OCH₃ | Electron-Donating | Not Specified | Slower than electron-withdrawing groups | [2] |
| 1-(Azidomethyl)-4-(trifluoromethyl)benzene | -CF₃ | Electron-Withdrawing | Not Specified | Faster than electron-donating groups | [1] |
| 1-Chloro-4-(azidomethyl)benzene | -Cl | Electron-Withdrawing | Not Specified | Slower than methoxy-substituted analog | [2] |
Table 2: Kinetic Comparison of a Non-chelating Benzyl Azide vs. a Copper-Chelating Picolyl Azide
| Azide Reagent | Copper Concentration (µM) | Ligand | Time (min) | Product Yield (%) |
| Benzyl Azide Analog (Non-chelating) | 10 | None | 30 | ~0 |
| 10 | THPTA | 30 | ~20 | |
| 40 | None | 30 | ~0 | |
| 40 | THPTA | 30 | ~55 | |
| 100 | None | 30 | ~5 | |
| 100 | THPTA | 30 | ~90 | |
| Picolyl Azide Analog (Copper-chelating) | 10 | None | 30 | ~38 |
| 10 | THPTA | 30 | ~95 | |
| 40 | None | 30 | ~85 | |
| 40 | THPTA | 30 | >95 | |
| 100 | None | 30 | >95 | |
| 100 | THPTA | 30 | >95 |
Data adapted from a study comparing analogous non-chelating and chelating azides in a fluorogenic CuAAC reaction.[2] The non-chelating analog used was 3-(azidomethyl)benzoic acid and the chelating analog was 2-(azidomethyl)-6-carboxypyridine.[2]
Key Alternatives to this compound
Benzyl Azides with Different Electronic Properties
The reactivity of the azide in CuAAC is sensitive to the electronic nature of its substituents.
-
Electron-withdrawing groups (e.g., -CF₃, -NO₂) can increase the electrophilicity of the azide, potentially accelerating the reaction.
-
Electron-donating groups (e.g., -OCH₃, -C(CH₃)₃) may have a modest decelerating effect compared to electron-withdrawing groups, though steric factors can also play a significant role.[1]
Hydrophilic Azides (e.g., PEG-Azides)
For applications in bioconjugation and drug delivery, aqueous solubility is paramount. Poly(ethylene glycol) (PEG) chains can be appended to an azide-bearing scaffold to impart hydrophilicity.[3]
-
Advantages: Excellent water solubility, biocompatibility, and reduced non-specific binding of conjugates.[3]
-
Considerations: The increased steric bulk of the PEG chain may slightly decrease reaction kinetics compared to smaller azides.
Copper-Chelating Azides (e.g., Picolyl Azides)
These reagents contain a chelating motif, such as a pyridine ring, in close proximity to the azide group. This feature allows the azide to "pre-concentrate" the copper catalyst at the reaction site, dramatically accelerating the cycloaddition.[2][4]
-
Advantages: Significantly enhanced reaction rates, allowing for lower catalyst concentrations and shorter reaction times. This is particularly beneficial for live-cell labeling where copper toxicity is a concern.[2][4]
-
Performance: As shown in Table 2, picolyl azides can achieve high yields even at low micromolar concentrations of copper where conventional azides show little to no reactivity.[2]
Experimental Protocols
The following are representative protocols for performing a CuAAC reaction. These can be adapted for different azide and alkyne substrates.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for the reaction of this compound or other benzyl azide derivatives with a terminal alkyne in an organic solvent.
Materials:
-
Benzyl azide derivative (e.g., this compound)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMSO)
Procedure:
-
Dissolve the benzyl azide derivative (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Bioconjugation with a Hydrophilic PEG-Azide
This protocol is adapted for labeling an alkyne-modified biomolecule (e.g., a protein) in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule
-
PEG-Azide (e.g., Azide-PEG4-NHS ester for prior amine modification, or a simple PEG-azide if the biomolecule is already alkyne-functionalized)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA in water, and a fresh 100 mM sodium ascorbate in water.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (to a final concentration of 10-100 µM) and the PEG-azide (1.5-5 equivalents) in PBS buffer.
-
Prepare the catalyst premix: combine the CuSO₄ stock and THPTA stock in a 1:5 molar ratio and vortex briefly.
-
Add the catalyst premix to the biomolecule/azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
Purify the labeled biomolecule using size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
Protocol 3: Live-Cell Protein Labeling with a Picolyl Azide
This protocol describes the site-specific labeling of a cell-surface protein genetically tagged with a recognition sequence for a ligase that attaches a picolyl azide.[5][6]
Materials:
-
Live cells expressing the target protein fused with a ligase recognition peptide (e.g., LAP tag).
-
Engineered Lipoic Acid Ligase (LplA) for picolyl azide attachment.[5]
-
Picolyl azide substrate.
-
Alkyne-functionalized fluorescent probe.
-
CuSO₄, BTTAA (a copper ligand), and sodium ascorbate.
-
Cell culture medium and buffers.
Procedure:
-
Enzymatic Ligation: Incubate the live cells with the engineered LplA enzyme, the picolyl azide substrate, and ATP in cell culture medium for 20-30 minutes at 37°C to attach the picolyl azide to the target protein.[5]
-
Wash: Gently wash the cells with fresh medium to remove unreacted ligase and azide.
-
Click Reaction: Prepare the click reaction cocktail containing the alkyne-fluorophore probe (e.g., 20 µM), CuSO₄ (e.g., 40 µM), and BTTAA ligand (e.g., 200 µM) in medium. Add freshly prepared sodium ascorbate to initiate the reaction.[2]
-
Labeling: Add the click cocktail to the cells and incubate for 5-10 minutes at room temperature.[2]
-
Wash and Image: Wash the cells multiple times with buffer to remove unreacted click reagents and image using fluorescence microscopy.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process can clarify complex multi-step procedures common in bioconjugation and drug delivery.
Caption: Workflow for creating a drug delivery system using PEG-azide via click chemistry.
Caption: Workflow for site-specific protein labeling on live cells using a picolyl azide.[5][6]
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug development, click chemistry has emerged as a powerful tool for its efficiency and selectivity. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal ligation strategy for their specific applications.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Very fast (10 to 104 M-1s-1) | Moderate to fast (10-3 to 1 M-1s-1), dependent on cyclooctyne |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live cells and in vivo applications |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
| Selectivity | High for terminal alkynes | High for azides |
| Byproducts | Minimal | Minimal |
| Key Advantage | Rapid kinetics and use of simple alkynes | Biocompatibility and no need for a toxic catalyst |
| Key Disadvantage | Cytotoxicity of copper catalyst | Slower kinetics and sterically demanding cyclooctynes |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole. In contrast, SPAAC utilizes the ring strain of a cyclooctyne to lower the activation energy for the cycloaddition with an azide, proceeding without the need for a metal catalyst and typically yielding a mixture of regioisomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
